Methyl 3-(Aminomethyl)cyclobutanecarboxylate Hydrochloride
Description
Methyl 3-(Aminomethyl)cyclobutanecarboxylate Hydrochloride is a cyclobutane-based compound featuring an aminomethyl group and a methyl ester functional group. It serves as a key intermediate in pharmaceutical synthesis, particularly in the preparation of complex molecules such as diazaspiro derivatives and carboxamide analogs . Its structural uniqueness lies in the strained cyclobutane ring, which influences reactivity and conformational stability. Analytical data, including LCMS (m/z 411 [M+H]+) and HPLC retention time (1.18 minutes), highlight its physicochemical profile .
Properties
IUPAC Name |
methyl 3-(aminomethyl)cyclobutane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-10-7(9)6-2-5(3-6)4-8;/h5-6H,2-4,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFMSHLXCSNVHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1630907-39-9 | |
| Record name | Methyl 3-(aminomethyl)cyclobutanecarboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(Aminomethyl)cyclobutanecarboxylate Hydrochloride typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a precursor containing a leaving group.
Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(Aminomethyl)cyclobutanecarboxylate Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where the amine can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
Methyl 3-(Aminomethyl)cyclobutanecarboxylate Hydrochloride is a valuable tool in scientific research due to its unique structure and reactivity. It is used in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme-substrate interactions and protein-ligand binding.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(Aminomethyl)cyclobutanecarboxylate Hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act on GABA receptors, modulating their activity and influencing neurotransmission. The compound’s effects are mediated through binding to these receptors, altering their conformation and function.
Comparison with Similar Compounds
Structural Features and Similarity Scores
The compound is compared to structurally related cyclobutane, cyclopentane, and cyclohexane derivatives (Table 1).
Table 1: Structural Comparison of Selected Compounds
Key Observations :
- Ring Strain : Cyclobutane derivatives exhibit higher ring strain than cyclohexane analogs, impacting reactivity and stability .
- Aromatic vs. Aliphatic: Methyl 3-(3-aminomethylphenyl)propanoate hydrochloride introduces aromaticity, altering electronic properties compared to aliphatic cyclobutane derivatives .
Molecular Weight and Solubility :
- The target compound has a molecular weight of ~195.6 g/mol (calculated for free base). Ethyl ester analogs (e.g., cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride) exhibit slightly higher molecular weights, affecting solubility in organic solvents like ethyl acetate .
- Cyclohexane derivatives (e.g., Methyl trans-4-aminocyclohexanecarboxylate hydrochloride) may display improved aqueous solubility due to reduced lipophilicity .
Spectral Data and Analytical Differentiation
1H-NMR Highlights :
- Target Compound : Peaks at δ 2.56–2.31 (m, 7H) correspond to cyclobutane protons and methyl groups, while δ 3.82 (s, 3H) indicates the methyl ester .
- Methyl trans-4-aminocyclohexanecarboxylate hydrochloride: Shows distinct cyclohexane proton splitting (δ 1.02, s, 9H) and absence of cyclobutane ring strain effects .
LCMS/MS Data :
- The target compound’s m/z 411 [M+H]+ differs significantly from cyclohexane derivatives (e.g., m/z 658 in Reference Example 107) due to structural complexity .
Biological Activity
Methyl 3-(Aminomethyl)cyclobutanecarboxylate Hydrochloride is a compound characterized by its unique cyclobutane structure, which contributes to its potential biological activity and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₇H₁₄ClNO₂
- Molecular Weight : Approximately 179.64 g/mol
- Functional Groups : Ester, amine, and cyclobutane ring
The hydrochloride form enhances solubility in aqueous solutions, making it suitable for various experimental and therapeutic purposes. The compound's structure allows it to interact with various biological targets, potentially influencing pathways such as neurotransmission and enzyme activity.
This compound exhibits significant biological activity due to several key mechanisms:
- Hydrogen Bonding : The amine group can form hydrogen bonds with biological molecules, influencing their structure and function.
- Enzymatic Reactions : The compound may participate in enzymatic reactions, affecting various biochemical pathways.
- Scaffold for Drug Discovery : Its unique structure allows for modifications that could lead to the development of novel therapeutic agents.
Biological Activity Studies
Preliminary studies indicate that this compound has potential pharmacological effects. Below is a summary of its reported activities:
| Activity Type | Description |
|---|---|
| Neurotransmission | Potential modulation of neurotransmitter systems, possibly affecting mood and cognitive functions. |
| Enzyme Inhibition | Investigated as a potential inhibitor for specific enzymes involved in metabolic pathways. |
| Antimicrobial Activity | Early-stage studies suggest possible effects against certain bacterial strains. |
Case Studies and Research Findings
Research has focused on the interactions of this compound with various biological targets:
- Neurotransmitter Interaction : A study demonstrated that the compound could influence serotonin receptor activity, suggesting potential applications in treating mood disorders .
- Enzyme Activity : Research indicated that the compound might inhibit phosphatidylinositol 3-kinase (PI3K), a key player in cell signaling pathways related to cancer .
- Antimicrobial Properties : Initial findings showed that derivatives of this compound exhibited activity against Gram-positive bacteria, warranting further exploration into its use as an antimicrobial agent .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Amine Functionalization : Introduction of the aminomethyl group through reductive amination.
- Esterification : Formation of the ester group from cyclobutanecarboxylic acid.
These synthetic routes allow for the efficient production of this compound while maintaining high purity levels.
Comparison with Related Compounds
This compound shares structural similarities with other compounds but is distinguished by its cyclobutane framework. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 2-(Aminomethyl)cyclopentanecarboxylate | C₇H₁₄N₂O₂ | Cyclopentane ring; different ring size |
| Methyl 4-(Aminomethyl)cyclopropanecarboxylate | C₇H₁₄N₂O₂ | Smaller cyclopropane ring |
| Ethyl 3-(Aminomethyl)cyclobutanecarboxylate | C₈H₁₆N₂O₂ | Ethyl instead of methyl group |
The unique steric and electronic properties offered by the cyclobutane structure may lead to different biological activities or applications compared to its analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
